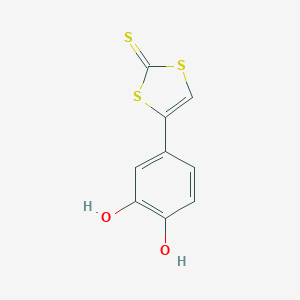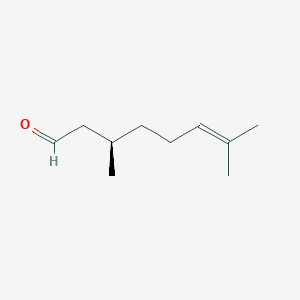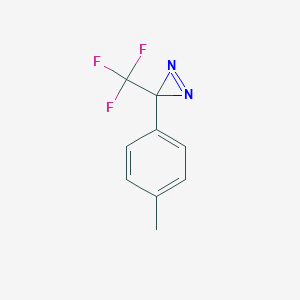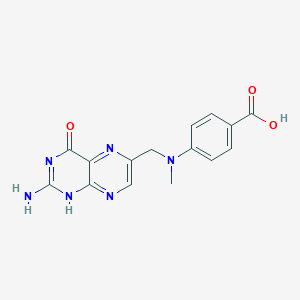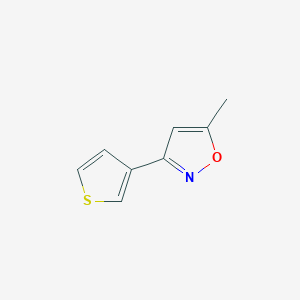
5-Methyl-3-(3-thienyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-(3-thienyl)isoxazole, also known as MTI-101, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. This compound is a member of the isoxazole family, which is known for its diverse biological activities. MTI-101 is synthesized through a multi-step process, which involves the use of various reagents and catalysts.
Mecanismo De Acción
5-Methyl-3-(3-thienyl)isoxazole exerts its biological effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. 5-Methyl-3-(3-thienyl)isoxazole inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
Efectos Bioquímicos Y Fisiológicos
5-Methyl-3-(3-thienyl)isoxazole has been shown to have various biochemical and physiological effects. In cancer, 5-Methyl-3-(3-thienyl)isoxazole has been shown to induce apoptosis by activating caspase-3 and caspase-9. In inflammation, 5-Methyl-3-(3-thienyl)isoxazole has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and chemokines, such as MCP-1 and MIP-1α. In neurological disorders, 5-Methyl-3-(3-thienyl)isoxazole has been shown to improve cognitive function by reducing neuroinflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methyl-3-(3-thienyl)isoxazole has several advantages for lab experiments, including its relatively simple synthesis method and its diverse biological activities. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 5-Methyl-3-(3-thienyl)isoxazole. One area of interest is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of interest is the investigation of the potential therapeutic applications of 5-Methyl-3-(3-thienyl)isoxazole in other diseases, such as autoimmune disorders and metabolic disorders. Additionally, the development of novel drug delivery systems for 5-Methyl-3-(3-thienyl)isoxazole may improve its bioavailability and reduce its potential toxicity.
Métodos De Síntesis
5-Methyl-3-(3-thienyl)isoxazole is synthesized through a multi-step process, which involves the use of various reagents and catalysts. The first step involves the reaction of 3-bromothiophene with sodium hydride to form 3-thienyl sodium salt. The second step involves the reaction of 3-thienyl sodium salt with ethyl acetoacetate to form 3-(3-thienyl)but-2-enoic acid ethyl ester. The third step involves the reaction of 3-(3-thienyl)but-2-enoic acid ethyl ester with hydroxylamine hydrochloride to form 5-methyl-3-(3-thienyl)isoxazole.
Aplicaciones Científicas De Investigación
5-Methyl-3-(3-thienyl)isoxazole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, 5-Methyl-3-(3-thienyl)isoxazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation, 5-Methyl-3-(3-thienyl)isoxazole has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, 5-Methyl-3-(3-thienyl)isoxazole has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
Número CAS |
147137-35-7 |
|---|---|
Nombre del producto |
5-Methyl-3-(3-thienyl)isoxazole |
Fórmula molecular |
C8H7NOS |
Peso molecular |
165.21 g/mol |
Nombre IUPAC |
5-methyl-3-thiophen-3-yl-1,2-oxazole |
InChI |
InChI=1S/C8H7NOS/c1-6-4-8(9-10-6)7-2-3-11-5-7/h2-5H,1H3 |
Clave InChI |
OBMASRKHGWBVBN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C2=CSC=C2 |
SMILES canónico |
CC1=CC(=NO1)C2=CSC=C2 |
Sinónimos |
Isoxazole, 5-methyl-3-(3-thienyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




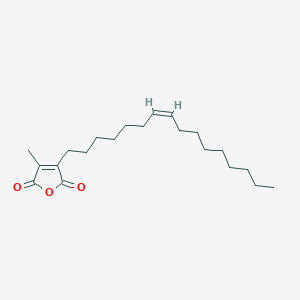
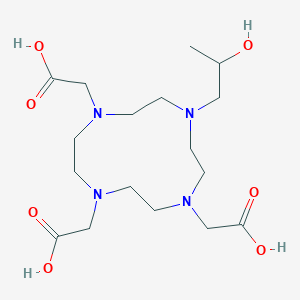
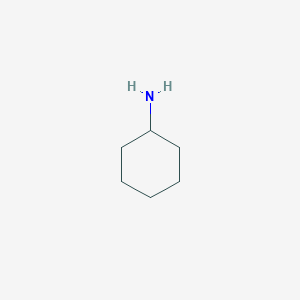
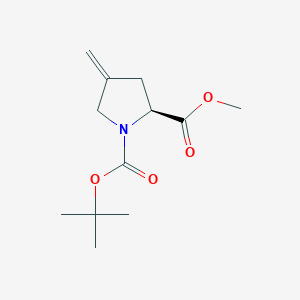
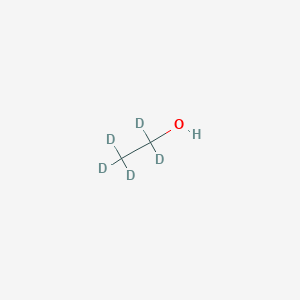
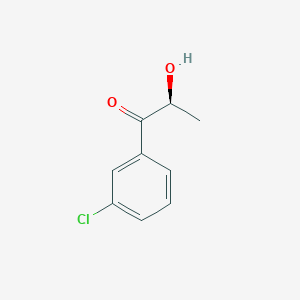
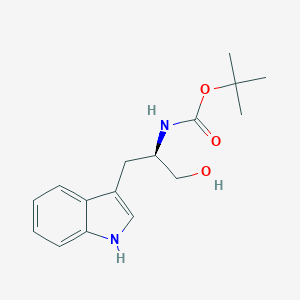
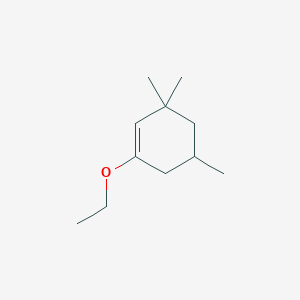
![Tert-butyl N-[(Z)-hex-2-enyl]carbamate](/img/structure/B126531.png)
